molecular formula C17H14ClFN4O B2495881 N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950244-06-1

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2495881
CAS No.: 950244-06-1
M. Wt: 344.77
InChI Key: WIFCPNQNBWKADW-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. Research indicates that this compound effectively blocks TRPC5 currents, which are calcium-permeable non-selective cation channels implicated in a range of neurological and renal pathophysiologies . Its primary research value lies in its utility as a pharmacological tool for dissecting the complex roles of TRPC5 in cellular signaling. Studies have leveraged this inhibitor to investigate TRPC5's contribution to kidney disease progression , where its activation is linked to proteinuria and podocyte injury, as well as its role in anxiety and fear-related behaviors in animal models. The compound's mechanism involves stabilizing the channel in a closed state, thereby preventing cation influx and the downstream calcium-dependent signaling cascades that drive disease processes. This makes it a critical compound for preclinical research aimed at understanding and potentially treating conditions such as focal segmental glomerulosclerosis (FSGS), chronic kidney disease, and specific anxiety disorders.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-11-16(17(24)20-10-12-4-2-3-5-15(12)18)21-22-23(11)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFCPNQNBWKADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, 4-fluorophenyl azide can react with propargyl alcohol under copper(I) catalysis to form 1-(4-fluorophenyl)-1H-1,2,3-triazole.

    Carboxamide Formation: The triazole intermediate can then be reacted with 2-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated purification systems to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its anticancer potential. In vitro studies have demonstrated significant activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. It may inhibit key enzymes involved in cell proliferation and survival.
  • Case Studies : Research conducted by the National Cancer Institute (NCI) indicated that this compound exhibited notable cytotoxic effects against human tumor cells, with mean GI50/TGI values suggesting effective growth inhibition at micromolar concentrations .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that it possesses activity against both bacterial and fungal strains:

  • Evaluation Methods : The antimicrobial efficacy was assessed using standard methods such as the disk diffusion assay and broth microdilution techniques.
  • Results : Preliminary results suggest that this compound can inhibit the growth of several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

StepReactionConditions
1Synthesis of Triazole RingReactants under acidic conditions
2ChlorinationChlorobenzene with chlorinating agents
3Amide FormationReaction with carboxylic acid derivatives

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol and compromising the integrity of the fungal cell membrane.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Replacement of chlorine with bromine in isostructural analogs (e.g., compound 4 vs. 5) minimally alters molecular conformation but significantly impacts crystal packing due to differences in van der Waals radii and halogen bonding .
  • Biological Activity : Thiazole-linked triazoles (compound 4) show antimicrobial activity, while hydroxypropan-2-yl analogs (ZIPSEY) demonstrate antiproliferative effects, suggesting substituent-dependent bioactivity .

Pharmacologically Active Triazole-Carboxamides

  • Anticancer Agents: 5-Amino-1-aryl-1H-1,2,3-triazole-4-carboxamides exhibit selective activity against renal (RXF 393) and CNS (SNB-75) cancer cells, with growth inhibition percentages up to -27.3% . The target compound lacks the 5-amino group, which may reduce potency but improve pharmacokinetic properties.
  • Antimicrobials : Thiazole-triazole hybrids (compound 4) inhibit microbial growth, likely through interactions with bacterial enzymes or membranes .
  • Enzyme Inhibitors: Ethyl 5-amino-1-aryl-triazole-4-carboxylates inhibit B-Raf kinase, a target in melanoma therapy . The target compound’s 2-chlorobenzyl group may confer similar steric effects for kinase binding.

Biological Activity

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various studies and data.

1. Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14ClFN5O\text{C}_{15}\text{H}_{14}\text{ClF}\text{N}_5\text{O}

This compound features a triazole ring that is pivotal in its biological activity. The presence of halogen atoms (chlorine and fluorine) contributes to its pharmacological properties by influencing the electronic distribution and steric effects.

2. Anti-inflammatory Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anti-inflammatory effects. Specifically:

  • Mechanism of Action : The anti-inflammatory activity is largely attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .
  • In vitro Studies : In vitro assays indicated that this compound effectively reduced the release of inflammatory mediators in cell cultures .
CompoundIC50 (µM)Inhibition Type
This compound0.84TNF-α
Other Tested Compounds0.54 - 18.59COX Inhibition

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Antibacterial Studies : In vitro testing against various Gram-positive and Gram-negative bacterial strains revealed notable antibacterial activity. The compound exhibited effective inhibition against pathogenic bacteria, suggesting its potential as an antimicrobial agent .

4. Anticancer Properties

The anticancer activity of this compound has been evaluated through several mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
  • In vivo Efficacy : Animal models have demonstrated that treatment with this compound leads to a significant reduction in tumor size compared to control groups .

5. Case Studies

A recent study conducted on a series of triazole derivatives including this compound reported:

  • Case Study Findings : The compound was tested alongside other triazole derivatives for their anti-inflammatory and anticancer properties. Results indicated that it had comparable efficacy to established anti-inflammatory drugs like indomethacin while exhibiting lower toxicity profiles .

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